molecular formula C32H60O4 B1148393 1,4-Cyclohexanedimethanol Dilaurate CAS No. 135025-34-2

1,4-Cyclohexanedimethanol Dilaurate

Cat. No. B1148393
M. Wt: 508.82
InChI Key:
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Description

Synthesis Analysis

The synthesis of CHDM involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and acrylate (or fumarate), followed by a hydrogenation step over a commercially available Cu/Zn/Al catalyst to produce CHDM. A subsequent one-pot hydrogenation/oxidation/hydrolysis process yields CHDA, while 1,2-cyclohexanedicarboxylate is obtained via a Pd/C-catalyzed tandem decarbonylation/hydrogenation step (Yancheng Hu et al., 2018).

Molecular Structure Analysis

The molecular structure and polymorphism of trans-1,4-cyclohexanedimethanol have been studied, revealing insights into the bi-axial/bi-equatorial equilibrium and the intermolecular H-bond networks in condensed phases. These studies, utilizing MP2 calculations and various characterization techniques (DSC, PLTM, XRD), have identified the most stable conformers and their polymorphic forms, highlighting the significant role of H-bonding in these structures (Mário T. S. Rosado et al., 2014).

Chemical Reactions and Properties

The conversion of bis(2-hydroxyethylene terephthalate) (BHET) into CHDM by selective hydrogenation using RuPtSn/Al2O3 showcases the compound's chemical reactivity and potential for recycling waste PET into valuable monomers. This process demonstrates not only the high yield and conversion efficiency but also the competitive advantage of the one-pot method in producing CHDM (Danfeng Hou et al., 2016).

Physical Properties Analysis

The synthesis and crystallization of new fully renewable resources-based copolyesters, including poly(1,4-cyclohexanedimethanol-co-isosorbide 2,5-furandicarboxylate)s, have been explored. These studies have shown how the crystallizability, melting temperature (Tm), and glass transition temperatures (Tg) of these copolyesters can be adjusted through the content of isosorbide furanoate units, indicating the importance of structural composition in determining the physical properties of polymers based on CHDM (Nejib Kasmi et al., 2018).

Chemical Properties Analysis

The investigation into the lyotropic liquid crystalline main-chain viologen polymers, including those derived from CHDM, has contributed to our understanding of the chemical properties of cyclohexanedimethanol derivatives. These studies, focusing on the polyelectrolyte behavior, lyotropic properties in polar organic solvents, and photochromic properties, underscore the versatility and potential applications of CHDM-based polymers in various fields (P. Bhowmik et al., 1998).

Scientific Research Applications

Application 1: Biochemical Assay Reagent

  • Summary of the Application: 1,4-Cyclohexanedimethanol Dilaurate is used as a biochemical assay reagent . It can be used as a biological material or organic compound for life science related research .

Application 2: Synthesis of Polyesters

  • Summary of the Application: 1,4-Cyclohexanedimethanol Dilaurate is used in the synthesis of polyesters . These polyesters are derived from biomass and have high molecular weight .
  • Methods of Application: The polyesters are synthesized from 1,4-Cyclohexanedimethanol (CHDM) and various diacids by melt polycondensation .
  • Results or Outcomes: The results demonstrated that all CHDM-based polyesters had high molecular weight and were crystalline polymers . One of the polyesters, poly (1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC), shows similar glass transition temperature (63.7 °C), and tensile properties to petroleum-based polyester poly (ethylene terephthalate) (PET) .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Future Directions

CHDM is one of the most important comonomers for the production of polyethylene terephthalate (PET), from which plastic bottles are made . It can also be spun to form carpet fibers . Thermoplastic polyesters containing CHDM exhibit enhanced strength, clarity, and solvent resistance . The properties of these polyesters also are affected by the cis/trans ratio of the CHDM monomer .

properties

IUPAC Name

[4-(dodecanoyloxymethyl)cyclohexyl]methyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H60O4/c1-3-5-7-9-11-13-15-17-19-21-31(33)35-27-29-23-25-30(26-24-29)28-36-32(34)22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYKDXAFIQSBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1CCC(CC1)COC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H60O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Cyclohexanedimethanol Dilaurate

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